The synthesis of CTX-0124143 involves several steps that are characteristic of the acylsulfonylhydrazide class of compounds. While specific synthetic procedures are not extensively detailed in the available literature, it is noted that the compound was derived through medicinal chemistry optimization from initial high-throughput screening hits. The synthetic pathway likely includes the formation of sulfonyl hydrazides through the reaction of sulfonyl chlorides with hydrazines, followed by acylation to introduce suitable aromatic groups that enhance biological activity.
Key parameters in the synthesis include:
CTX-0124143 primarily engages in competitive inhibition of KAT6A by binding to its active site, preventing substrate access. The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 0.49 µM, indicating strong inhibitory potency.
The mechanism of action for CTX-0124143 revolves around its ability to inhibit KAT6A activity, thereby altering histone acetylation patterns within cells. This inhibition leads to changes in gene expression associated with cell cycle regulation and apoptosis.
While specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not extensively documented in the sources reviewed, general characteristics typical for similar compounds can be inferred:
CTX-0124143 has significant implications for scientific research and potential therapeutic applications:
The ongoing optimization of this compound could lead to derivatives with improved efficacy and selectivity against other lysine acetyltransferases or related targets in oncogenic pathways .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2